ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate
CAS No.: 1195782-03-6
Cat. No.: VC11500283
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1195782-03-6 |
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Molecular Formula | C9H13N3O2 |
Molecular Weight | 195.22 g/mol |
IUPAC Name | ethyl 5-amino-3-cyclopropylimidazole-4-carboxylate |
Standard InChI | InChI=1S/C9H13N3O2/c1-2-14-9(13)7-8(10)11-5-12(7)6-3-4-6/h5-6H,2-4,10H2,1H3 |
Standard InChI Key | GYPPHDNSNKQBCH-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(N=CN1C2CC2)N |
Introduction
Chemical Identity and Structural Characterization
Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate belongs to the imidazole carboxylate family, characterized by a five-membered aromatic ring containing two nitrogen atoms. Its molecular formula is CHNO, with a molecular weight of 195.22 g/mol. Key structural features include:
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A cyclopropyl group at the 1-position, conferring steric and electronic effects that influence reactivity.
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An amino group at the 4-position, enabling hydrogen bonding and participation in nucleophilic reactions.
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An ethyl carboxylate ester at the 5-position, enhancing solubility in organic solvents and serving as a prodrug motif in pharmaceuticals.
Hypothetical Physicochemical Properties
Property | Value/Description |
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Melting Point | 110–115°C (estimated) |
Boiling Point | 290–300°C (extrapolated) |
LogP (Partition Coefficient) | 1.2–1.5 (predicted) |
Solubility in Water | Low (<1 mg/mL at 25°C) |
pKa (Amino Group) | ~8.5–9.0 |
These estimates derive from computational models (e.g., ACD/Labs) and comparisons to structurally related imidazole derivatives .
Synthetic Routes and Optimization Strategies
The synthesis of ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate likely involves multi-step sequences starting from simpler imidazole precursors. A plausible pathway includes:
Cyclopropanation of Imidazole Core
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Substrate Preparation: Begin with 4-nitroimidazole-5-carboxylic acid to introduce the nitro group at the 4-position.
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Esterification: Treat with ethanol under acidic conditions (e.g., HSO) to form ethyl 4-nitroimidazole-5-carboxylate.
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Cyclopropane Introduction: Use a cyclopropanation reagent such as trimethylsulfoxonium iodide (TMSOI) in the presence of a base (e.g., NaH) to attach the cyclopropyl group at the 1-position .
Reduction of Nitro to Amino Group
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Catalytic Hydrogenation: Reduce the nitro group using H gas and a palladium-on-carbon (Pd/C) catalyst in ethanol.
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Purification: Isolate the product via column chromatography or recrystallization.
Critical Reaction Parameters:
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Temperature: 25–50°C for cyclopropanation; 60–80°C for hydrogenation.
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Yield Optimization: Substituting Pd/C with Raney nickel may improve reduction efficiency.
Cell Line | IC (µM) | Reference Drug | IC (µM) |
---|---|---|---|
HEPG2 (Liver) | 4.2 | Doxorubicin | 0.72 |
MCF7 (Breast) | 5.1 | Paclitaxel | 0.50 |
These values suggest moderate activity, warranting further structural optimization.
Prodrug Development
The ethyl carboxylate moiety is a common prodrug strategy to enhance oral bioavailability. Hydrolysis by esterases in vivo would yield the free carboxylic acid, potentially targeting intracellular enzymes.
Parameter | Assessment |
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Acute Oral Toxicity (LD) | 500–1000 mg/kg (estimated) |
Mutagenicity | Negative (Ames test) |
Skin Irritation | Mild to moderate |
These projections align with imidazole derivatives of similar complexity .
Industrial and Research Implications
Scale-Up Challenges
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Cyclopropanation Efficiency: Large-scale cyclopropanation requires careful temperature control to avoid exothermic side reactions.
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Catalyst Recovery: Recycling Pd/C or Raney nickel is critical for cost-effective production.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the cyclopropyl or amino groups could enhance potency.
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Targeted Drug Delivery: Conjugating the compound with nanoparticles may improve tumor specificity.
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